Pemetrexed-5-methyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pemetrexed-5-methyl ester is a derivative of pemetrexed, a well-known antifolate chemotherapy drug used primarily in the treatment of non-small cell lung cancer and malignant pleural mesothelioma . This compound is characterized by its ability to inhibit multiple enzymes involved in folate metabolism and nucleotide synthesis, making it a potent antineoplastic agent .

準備方法

合成経路と反応条件: ペメトレキセド-5-メチルエステルの合成は、通常、ペメトレキセドのエステル化によって行われます。 一般的な方法の1つは、4-(2-(2-アミノ-4,7-ジヒドロ-4-オキソ-3H-ピロロ[2,3-d]ピリミジン-5-イル)エチル)安息香酸を、強酸触媒の存在下でメタノールと反応させることから始まります . 反応は還流条件下で行われ、エステル化が完全に完了するようにします。

工業生産方法: 工業生産では、温度やpHを正確に制御した大型反応器を用いてプロセスをスケールアップします。 高純度の試薬と溶媒を使用することが、最終製品の収率と純度を高くするために不可欠です。 反応後の精製には、通常、結晶化またはクロマトグラフィーが行われます .

化学反応の分析

反応の種類: ペメトレキセド-5-メチルエステルは、次のようなさまざまな化学反応を起こします。

酸化: この反応は、過酸化水素や過マンガン酸カリウムなどの酸化剤を用いて行うことができます。

還元: 還元反応には、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤の使用がよく用いられます。

一般的な試薬と条件:

酸化: 酸性媒体中の過酸化水素。

還元: メタノール中の水素化ホウ素ナトリウム。

置換: メタノール中のナトリウムメトキシド。

主な生成物:

酸化: 対応するカルボン酸の生成。

還元: アルコール誘導体の生成。

置換: 置換エステルの生成.

科学的研究の応用

ペメトレキセド-5-メチルエステルは、科学研究において幅広い用途があります。

化学: 新しい抗葉酸薬の開発のための分析化学における基準物質として使用されます.

生物学: 細胞代謝や酵素阻害に対する影響が研究されています。

医学: がん治療のための併用療法における可能性が調査されています。

作用機序

ペメトレキセド-5-メチルエステルは、葉酸代謝とヌクレオチド合成に関与する重要な酵素を阻害することによって作用を発揮します。 これらの酵素には、チミジル酸シンターゼ、ジヒドロ葉酸レダクターゼ、グリシンアミドリボヌクレオチドホルミルトランスフェラーゼが含まれます . これらの酵素を阻害することによって、この化合物はDNAとRNAの合成を阻害し、急速に増殖する癌細胞の細胞周期停止とアポトーシスを引き起こします .

類似化合物:

メトトレキセート: がん治療に用いられる別の抗葉酸薬です。

ラルチトレキセド: 大腸がんの治療に用いられるチミジル酸シンターゼ阻害剤です。

プララトレキセート: 末梢T細胞リンパ腫の治療に用いられる葉酸類似体代謝阻害剤です.

独自性: ペメトレキセド-5-メチルエステルは、複数の酵素を同時に阻害するマルチターゲットアプローチによって、幅広い腫瘍に対して効果を高めており、独自性があります。 他の化学療法薬との併用療法に使用できることも、他の抗葉酸剤との違いです .

類似化合物との比較

Methotrexate: Another antifolate drug used in cancer therapy.

Raltitrexed: A thymidylate synthase inhibitor used in the treatment of colorectal cancer.

Pralatrexate: A folate analog metabolic inhibitor used in the treatment of peripheral T-cell lymphoma.

Uniqueness: Pemetrexed-5-methyl ester is unique due to its multitargeted approach, inhibiting multiple enzymes simultaneously, which enhances its efficacy against a broad range of tumors. Its ability to be used in combination with other chemotherapeutic agents further distinguishes it from other antifolates .

特性

分子式 |

C21H23N5O6 |

|---|---|

分子量 |

441.4 g/mol |

IUPAC名 |

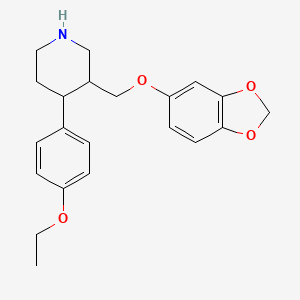

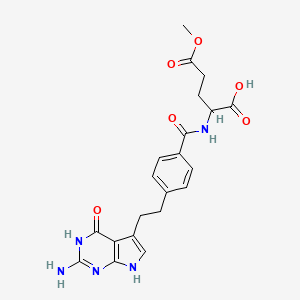

2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]-5-methoxy-5-oxopentanoic acid |

InChI |

InChI=1S/C21H23N5O6/c1-32-15(27)9-8-14(20(30)31)24-18(28)12-5-2-11(3-6-12)4-7-13-10-23-17-16(13)19(29)26-21(22)25-17/h2-3,5-6,10,14H,4,7-9H2,1H3,(H,24,28)(H,30,31)(H4,22,23,25,26,29) |

InChIキー |

KHRSEJRFFOKXIA-UHFFFAOYSA-N |

正規SMILES |

COC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Acetic acid, 2-[[2-[4-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-2-thiazolyl]ethyl]thio]-, methyl ester](/img/structure/B12062837.png)

![3-Propyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B12062860.png)